molecular formula C12H22ClN B6224347 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763755-11-7

3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B6224347
CAS RN: 2763755-11-7
M. Wt: 215.8
InChI Key:
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Description

3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a bicyclic amine that has been synthesized using various methods. Its mechanism of action and physiological effects have also been studied extensively, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with various neurotransmitter systems in the brain. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of glial cells, thus reducing inflammation and pain.
Biochemical and Physiological Effects:
3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the release of pro-inflammatory cytokines. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride. These include further studies on its mechanism of action, potential side effects, and its efficacy in treating various inflammatory and pain-related disorders. Additionally, research can be conducted to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has been accomplished using several methods. One such method involves the reaction of cycloheptene with a bicyclo[1.1.1]pentane derivative in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Scientific Research Applications

3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have significant anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation-related disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the conversion of a bicyclo[1.1.1]pentane derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Cycloheptene", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Ammonium chloride" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with cycloheptene in the presence of sodium borohydride to form 3-cycloheptylbicyclo[1.1.1]pentane.", "3-cycloheptylbicyclo[1.1.1]pentane is then treated with hydrochloric acid in ethanol to form 3-cycloheptylbicyclo[1.1.1]pentan-1-ol hydrochloride.", "The hydroxyl group of 3-cycloheptylbicyclo[1.1.1]pentan-1-ol hydrochloride is then converted to an amine by reacting it with ammonium chloride in ethanol under reflux conditions to yield 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride." ] }

CAS RN

2763755-11-7

Product Name

3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride

Molecular Formula

C12H22ClN

Molecular Weight

215.8

Purity

95

Origin of Product

United States

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